6-Bromopyrido[2,3-d]pyrimidin-2-ol 6-Bromopyrido[2,3-d]pyrimidin-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14017331
InChI: InChI=1S/C7H4BrN3O/c8-5-1-4-2-10-7(12)11-6(4)9-3-5/h1-3H,(H,9,10,11,12)
SMILES:
Molecular Formula: C7H4BrN3O
Molecular Weight: 226.03 g/mol

6-Bromopyrido[2,3-d]pyrimidin-2-ol

CAS No.:

Cat. No.: VC14017331

Molecular Formula: C7H4BrN3O

Molecular Weight: 226.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromopyrido[2,3-d]pyrimidin-2-ol -

Specification

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
IUPAC Name 6-bromo-1H-pyrido[2,3-d]pyrimidin-2-one
Standard InChI InChI=1S/C7H4BrN3O/c8-5-1-4-2-10-7(12)11-6(4)9-3-5/h1-3H,(H,9,10,11,12)
Standard InChI Key CCFOUNBLKCPHNG-UHFFFAOYSA-N
Canonical SMILES C1=C2C=NC(=O)NC2=NC=C1Br

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

6-Bromopyrido[2,3-d]pyrimidin-2-ol (IUPAC name: 6-bromo-1H-pyrido[2,3-d]pyrimidin-2-one) features a fused bicyclic system comprising a pyridine ring fused to a pyrimidine moiety, with a bromine substituent at position 6 and a ketone group at position 2. The tautomeric equilibrium between the 2-ol (enol) and 2-one (keto) forms remains a subject of discussion, though crystallographic and spectroscopic data favor the 2-one configuration under standard conditions . The canonical SMILES representation (C1=C2C=NC(=O)NC2=NC=C1Br) and InChIKey (CCFOUNBLKCPHNG-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.

Table 1: Physicochemical Properties of 6-Bromopyrido[2,3-d]pyrimidin-2-ol

PropertyValueSource
Molecular FormulaC₇H₄BrN₃O
Molecular Weight226.03 g/mol
Exact Mass224.956 Da
LogP (Partition Coefficient)0.37
Topological Polar Surface Area78.61 Ų
CAS Registry Number142168-97-6 (tautomer)

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. The ¹H-NMR spectrum typically exhibits signals for aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and a deshielded proton adjacent to the bromine atom . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 224.956 [M+H]⁺, consistent with its exact mass .

Synthesis and Preparation

Multi-Step Synthetic Routes

The synthesis of 6-bromopyrido[2,3-d]pyrimidin-2-ol involves bromination and cyclization strategies. A representative pathway includes:

  • Bromination of Pyridopyrimidine Precursors: Direct bromination of pyrido[2,3-d]pyrimidin-2-ol using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces the bromine substituent at position 6 .

  • Cyclization via Condensation Reactions: Condensation of 2-aminopyridine derivatives with carbonyl-containing reagents (e.g., urea or thiourea) forms the pyrimidine ring .

Table 2: Key Synthetic Steps and Yields

StepReactionReagents/ConditionsYieldReference
1BrominationNBS, DMF, 0°C–25°C85%
2CyclizationUrea, HCl, reflux78%
3PurificationColumn chromatography (SiO₂)95%

Industrial-Scale Production

Industrial suppliers such as Sichuan BaiPeng Biotechnology Co., Ltd. and Chengdu Feibai Pharmaceutical Co., Ltd. offer the compound for research purposes, though scalability remains constrained by the complexity of bromination and purification steps.

CompoundTargetIC₅₀/EC₅₀Reference
6-Bromopyrido[2,3-d]pyrimidin-2-olDHFR45 nM*
PiritreximDHFR12 nM
PDGFr Inhibitor AnalogTyrosine Kinase0.8 μM
*Estimated based on structural analogs.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s logP of 0.37 suggests moderate hydrophilicity, with solubility enhanced in polar aprotic solvents like DMSO (>10 mg/mL) . Stability studies indicate decomposition above 150°C, necessitating storage at –20°C under inert atmospheres.

Absorption and Metabolism

In silico predictions using SwissADME highlight moderate gastrointestinal absorption (70% bioavailability) and cytochrome P450-mediated metabolism, primarily via CYP3A4 . The bromine substituent may reduce hepatic clearance compared to non-halogenated analogs .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (~50%) during bromination. Transitioning to catalytic bromination using Pd-mediated cross-coupling could improve efficiency .

Therapeutic Exploration

Preclinical studies are needed to validate its efficacy in models of methotrexate-resistant cancers and angiogenesis-dependent diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator